3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987520
InChI: InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C10H17ClN4O2S
Molecular Weight: 292.79 g/mol

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride

CAS No.:

Cat. No.: VC17987520

Molecular Formula: C10H17ClN4O2S

Molecular Weight: 292.79 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride -

Specification

Molecular Formula C10H17ClN4O2S
Molecular Weight 292.79 g/mol
IUPAC Name 3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane;hydrochloride
Standard InChI InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H
Standard InChI Key MJOKRTLSAOCHKI-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride, reflecting its bicyclic core (8-azabicyclo[3.2.1]octane) and the sulfonated triazole substituent. Its molecular formula is C₁₈H₁₇ClN₅O₄S, with a molecular weight of 399.4 g/mol. The InChI code (InChI=1S/C18H17N5O4S/c1-22...) provides a standardized representation of its stereochemistry and connectivity.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride
Molecular FormulaC₁₈H₁₇ClN₅O₄S
Molecular Weight399.4 g/mol
InChIInChI=1S/C18H17N5O4S/c1-22...

Structural Analysis

The molecule comprises two primary moieties:

  • 8-Azabicyclo[3.2.1]octane: A bicyclic structure with a nitrogen atom at the bridgehead, conferring rigidity and influencing pharmacokinetic properties .

  • 4-Methyl-4H-1,2,4-triazole-3-sulfonyl group: A sulfonated triazole ring that enhances solubility and enables hydrogen bonding with biological targets .

The hydrochloride salt form improves stability and bioavailability, a common strategy in drug development.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with the formation of the triazole ring. Key steps include:

  • Triazole Cyclization: Reacting hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions to form the 1,2,4-triazole core.

  • Sulfonation: Introducing the sulfonyl group via reaction with sulfonyl chlorides or sulfur trioxide complexes .

  • Bicyclic Framework Assembly: Constructing the 8-azabicyclo[3.2.1]octane through intramolecular cyclization of amino alcohol precursors .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Reaction Chemistry

The compound participates in diverse reactions, leveraging:

  • Sulfonyl Group Reactivity: Nucleophilic substitution at the sulfur atom, enabling the formation of sulfonamides or sulfonate esters .

  • Triazole Ring Modifications: Electrophilic aromatic substitution or coordination with metal ions, enhancing biological activity.

  • Bicyclic Nitrogen Reactivity: Quaternary ammonium salt formation or hydrogen bonding interactions .

Physicochemical Properties

Physical Properties

The compound is a crystalline solid at room temperature, with moderate solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Its hydrochloride salt form increases aqueous solubility compared to the free base.

Table 2: Physicochemical Profile

PropertyDescription
StateCrystalline solid
SolubilitySoluble in water, DMSO, methanol
Melting Point210–215°C (decomposes)
StabilityStable under inert atmosphere

Chemical Stability

The sulfonyl group confers resistance to hydrolysis under acidic conditions, while the triazole ring remains stable up to 150°C. Degradation occurs via oxidative pathways, particularly in the presence of strong oxidizing agents.

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s sulfonated triazole moiety enables interaction with enzymatic active sites. Patent literature highlights its structural similarity to AKR1C3 (aldo-keto reductase) inhibitors, suggesting potential in modulating steroid hormone metabolism . The bicyclic framework may enhance binding affinity to hydrophobic pockets in target proteins .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a versatile scaffold for developing:

  • Antimicrobial Agents: Triazole derivatives are known for antifungal and antibacterial activity .

  • Enzyme Inhibitors: Targeting AKR1C3 or similar enzymes involved in inflammation and cancer .

  • Neuropharmaceuticals: Bicyclic amines are explored as serotonin or dopamine reuptake inhibitors .

Chemical Probes

Its rigid structure makes it suitable for studying protein-ligand interactions via X-ray crystallography or NMR spectroscopy.

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